

# A Technical Guide to the Crystal Structure of Linagliptin: Understanding Dimeric Forms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Linagliptin dimer*

Cat. No.: B8820746

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the crystal structure of Linagliptin, with a specific focus on its dimeric forms. The term "**Linagliptin dimer**" can refer to several distinct chemical and crystallographic entities: the drug bound to its dimeric enzyme target, a crystallographic unit containing two molecules, or a chemical impurity. This document will elucidate these forms, presenting crystallographic data, experimental protocols for structure determination, and visualizations of key relationships.

## Defining the "Linagliptin Dimer"

The context of a "**Linagliptin dimer**" is crucial for accurate interpretation. In scientific literature and databases, this term primarily appears in three contexts:

- Co-crystal with the DPP-4 Enzyme: Linagliptin's therapeutic target, the dipeptidyl peptidase-4 (DPP-4) enzyme, functions as a biological dimer. Crystal structures, such as PDB ID: 2rgu, detail the binding of Linagliptin to this dimeric protein complex, revealing key drug-receptor interactions.[\[1\]](#)
- Chemical Dimer Impurities: During the synthesis or degradation of Linagliptin, dimeric impurities can be formed where two Linagliptin molecules are covalently linked. These are distinct chemical entities, and a preparation method for one such impurity has been patented.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Crystallographic Dimer: This refers to a crystal form where the asymmetric unit of the crystal lattice contains two non-covalently interacting Linagliptin molecules. The solved structure of Linagliptin Hemihydrate Hemiethanolate is a prime example, providing the most relevant data for a true small-molecule dimer crystal structure.[6][7]

This guide will focus on the crystallographic dimer as exemplified by the Linagliptin Hemihydrate Hemiethanolate structure, as it offers the most detailed and relevant crystallographic insights.

## Crystallographic Data of Linagliptin Forms

The analysis of Linagliptin's solid state is complex due to its polymorphism.[8] Several crystalline forms and solvates have been identified.

### Linagliptin Hemihydrate Hemiethanolate (Crystallographic Dimer)

The most detailed structural information for a Linagliptin crystallographic dimer comes from the hemihydrate hemiethanolate form. Its structure was uniquely solved ab initio from 3D electron diffraction data, a technique suitable for sub-micrometer sized crystals.[6][7] The structure contains two independent Linagliptin molecules, one water molecule, and one ethanol molecule in the asymmetric unit.

Table 1: Crystallographic Data for Linagliptin Hemihydrate Hemiethanolate

| Parameter                | Value                                   |
|--------------------------|-----------------------------------------|
| Formula                  | <chem>(C25H28N8O2)2(H2O)(C2H5OH)</chem> |
| Space Group              | P2 <sub>1</sub> 2 <sub>1</sub> 2        |
| a (Å)                    | 24.85091(13)                            |
| b (Å)                    | 21.56916(9)                             |
| c (Å)                    | 9.74376(4)                              |
| Volume (Å <sup>3</sup> ) | 5222.79(3)                              |
| Z                        | 4                                       |
| CCDC Number              | 1998344                                 |

Data sourced from Crystal Growth & Design.[\[6\]](#)

## Other Known Polymorphic Forms

Multiple patents describe other polymorphic forms of Linagliptin, typically characterized by their X-ray Powder Diffraction (XRPD) patterns. These forms are crucial for pharmaceutical development due to their impact on stability and bioavailability.

Table 2: Characteristic XRPD Peaks for Linagliptin Polymorphs (°2θ)

| Form I     | Form II    |
|------------|------------|
| <b>8.2</b> | <b>4.7</b> |
| 8.9        | 9.7        |
| 14.7       | 11.7       |
| 15.7       | 15.1       |
| 20.1       | 17.2       |
| 21.8       | 18.7       |
|            | 22.1       |
|            | 31.5       |

Data is  $\pm 0.2$  degrees 2-theta. Sourced from patent WO2013128379A2.[\[9\]](#)[\[10\]](#)

## Experimental Protocols for Structure Determination

The determination of the Linagliptin Hemihydrate Hemiethanolate crystal structure involved a multi-step, state-of-the-art process combining electron diffraction with computational methods.

## Methodology Overview

- Crystal Preparation: Microcrystals of Linagliptin Hemihydrate Hemiethanolate, unsuitable for conventional single-crystal X-ray diffraction, were used.
- 3D Electron Diffraction (3D ED): Datasets were collected from single sub-micrometric crystals. This technique is adept at analyzing nano-sized crystalline samples.
- Structure Solution: The crystal structure was solved ab initio using direct methods from the 3D ED data.
- Rietveld Refinement: The solved structure was then refined against synchrotron X-ray powder diffraction data using the Rietveld method for higher accuracy.
- Density Functional Theory (DFT) Optimization: The final structure, including hydrogen atom positions, was optimized using DFT calculations to yield a chemically and physically robust

model.

## Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for Linagliptin crystal structure determination.

## Molecular Interactions & Signaling Pathways

While the precise non-covalent interactions between the two Linagliptin molecules in the hemihydrate hemiethanolate crystal are detailed in the publication's supplementary data, the key functional groups involved can be inferred from Linagliptin's known binding behavior with the DPP-4 enzyme.

Key interaction sites on the Linagliptin molecule include:

- Aminopiperidine Ring: The primary amine is a critical hydrogen bond donor.[1]
- Xanthine Scaffold: The two carbonyl groups act as hydrogen bond acceptors.[1]
- Quinazoline and Uracil Rings: These aromatic systems engage in  $\pi$ -stacking interactions.[1]

These same groups are the most likely candidates to participate in the intermolecular hydrogen bonding and stacking interactions that stabilize the crystallographic dimer.

## Potential Dimer Interaction Diagram



[Click to download full resolution via product page](#)

Caption: Potential intermolecular interactions in a **Linagliptin dimer**.

## Signaling Pathway

Linagliptin's therapeutic effect is not mediated by its dimerization but by its inhibition of the DPP-4 enzyme. This action potentiates the effects of incretin hormones like GLP-1 and GIP.



[Click to download full resolution via product page](#)

Caption: Linagliptin's mechanism of action via DPP-4 inhibition.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Linagliptin [pdb101.rcsb.org]
- 2. Linagliptin dimer | C51H56N16O4 | CID 157010687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Depiperidin-3-amine Linagliptin Dimer | C45H44N14O4 | CID 165429116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Linagliptin Methyl Dimer | CymitQuimica [cymitquimica.com]
- 5. CN113968876A - Preparation method of linagliptin dimer impurity - Google Patents [patents.google.com]

- 6. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 7. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 8. Study on the Polymorphism of Linagliptin [[cjcu.jlu.edu.cn](https://cjcu.jlu.edu.cn)]
- 9. WO2013128379A2 - Crystalline polymorphic forms of linagliptin - Google Patents [[patents.google.com](https://patents.google.com)]
- 10. WO2013128379A2 - Crystalline polymorphic forms of linagliptin - Google Patents [[patents.google.com](https://patents.google.com)]
- To cite this document: BenchChem. [A Technical Guide to the Crystal Structure of Linagliptin: Understanding Dimeric Forms]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8820746#understanding-the-crystal-structure-of-linagliptin-dimer>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)